molecular formula C21H13NO3 B1663779 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide CAS No. 52869-18-8

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Cat. No.: B1663779
CAS No.: 52869-18-8
M. Wt: 327.3 g/mol
InChI Key: SIGATAYQAZTAOH-UHFFFAOYSA-N
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Description

SSAA09E3 is a chemical compound known for its role as an inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV). It is a benzamide derivative that has shown significant potential in inhibiting the entry of the virus into host cells. This compound has been studied extensively for its antiviral properties, particularly in the context of SARS-CoV and related viruses .

Preparation Methods

The synthesis of SSAA09E3 involves several steps The compound is typically prepared through a series of organic reactions, starting with the appropriate benzamide precursorThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .

Chemical Reactions Analysis

SSAA09E3 undergoes various chemical reactions, primarily focusing on its interaction with viral components. The compound is known to inhibit the fusion of the viral membrane with the host cell membrane, a critical step in the viral entry process. Common reagents used in these reactions include DMSO and other organic solvents. The major product formed from these reactions is the inhibition of viral entry, which is crucial for its antiviral activity .

Scientific Research Applications

SSAA09E3 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of viral entry inhibition. In biology and medicine, it is explored for its potential as a therapeutic agent against SARS-CoV and other related viruses. The compound’s ability to inhibit viral entry makes it a valuable tool in the development of antiviral drugs. Additionally, SSAA09E3 is used in industrial applications where antiviral properties are required .

Mechanism of Action

The mechanism of action of SSAA09E3 involves the inhibition of the fusion between the viral membrane and the host cell membrane. This process is crucial for the entry of the virus into the host cell. SSAA09E3 does not affect the initial binding of the virus to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), but rather prevents the subsequent fusion step. This inhibition is achieved through the interaction of SSAA09E3 with specific viral proteins, blocking the conformational changes required for membrane fusion .

Comparison with Similar Compounds

SSAA09E3 is compared with other similar compounds, such as SSAA09E1 and SSAA09E2. While SSAA09E1 blocks the enzymatic functions of cathepsin L, a host protease required for viral entry, SSAA09E3 specifically inhibits the fusion of the viral membrane with the host cell membrane. This unique mechanism of action distinguishes SSAA09E3 from other inhibitors and highlights its potential as a targeted antiviral agent .

Similar Compounds::
  • SSAA09E1
  • SSAA09E2

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO3/c23-19-15-8-4-5-9-16(15)20(24)18-12-14(10-11-17(18)19)22-21(25)13-6-2-1-3-7-13/h1-12H,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGATAYQAZTAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341119
Record name N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52869-18-8
Record name N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-ANTHRAQUINONYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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